Positional Isomer Purity Defines Chemical Identity
The target compound is the 4‑piperidinyl carboxamide isomer. The 3‑piperidinyl isomer (EVT-4351367) is catalogued as a separate entity with the identical molecular formula (C21H23FN2O5S, MW 434.5), confirming that the amide attachment position is the sole structural differentiator . No biological activity data for either isomer were identified in public databases (PubChem, ChEMBL, BindingDB) as of the search date [1]. The absence of bioactivity data does not indicate lack of activity; it reflects that these compounds have not yet been profiled.
| Evidence Dimension | Chemical identity – regioisomeric purity |
|---|---|
| Target Compound Data | 4‑piperidinyl carboxamide (IUPAC: ethyl 4-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate) |
| Comparator Or Baseline | 3‑piperidinyl carboxamide (EVT-4351367, 3‑position isomer); 2‑piperidinyl carboxamide (SpectraBase Compound ID F7FyaG8nUHl) |
| Quantified Difference | Regioisomeric – cannot be expressed as a single metric; differential biological activity is known for analogous regioisomeric pairs |
| Conditions | Structural comparison based on vendor catalogue data and spectral databases |
Why This Matters
Procurement of the specific regioisomer is essential for SAR reproducibility; even a 5% cross-contamination with the 3‑ or 2‑isomer can confound assay interpretation.
- [1] PubChem, ChEMBL, and BindingDB searches for the target compound and its 2‑, 3‑, and 4‑positional isomers; no bioactivity data found (search date: 2026‑04‑30). View Source
